6-(Pyridin-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
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Overview
Description
6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining oxadiazole and pyrazine moieties, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-pyridylhydrazine with a suitable dicarbonyl compound can lead to the formation of the desired oxadiazole ring, which is then fused with a pyrazine ring through further cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including nonalcoholic steatohepatitis (NASH).
Mechanism of Action
The mechanism of action of 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial inner membrane. This leads to increased cellular metabolic rates and has potential therapeutic implications for conditions like NASH .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and pyrazine derivatives, such as:
- 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
- 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives
Uniqueness
What sets 6-(3-pyridyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol apart is its specific substitution pattern and the presence of the pyridyl group, which can influence its chemical reactivity and biological activity. This unique structure contributes to its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5N5O2 |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
6-pyridin-3-yl-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C9H5N5O2/c15-9-6(5-2-1-3-10-4-5)11-7-8(12-9)14-16-13-7/h1-4H,(H,12,14,15) |
InChI Key |
LNGUEPOTVYOSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=NON=C3NC2=O |
Origin of Product |
United States |
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